1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one
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Overview
Description
1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one is a compound that features a triazole ring, a pyrrolidine ring, and a diphenylpropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one typically involves multiple steps. One common method is the “click” chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring . The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, and the diphenylpropanone moiety can be attached via a Friedel-Crafts acylation .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to scale up the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one can undergo various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazolium salts.
Reduction: The carbonyl group in the diphenylpropanone moiety can be reduced to form alcohols.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can yield triazolium salts, while reduction of the carbonyl group can yield alcohols .
Scientific Research Applications
1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential anticancer, antidiabetic, and antioxidant properties.
Industry: It is used in the development of new materials, such as dyes and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one involves its interaction with specific molecular targets. For example, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, such as reduced intraocular pressure in the treatment of glaucoma .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives, such as:
- 1-(2-(1H-1,2,3-triazol-1-yl)ethyl)pyrrolidine
- 1-(2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl)pyrrolidine
Uniqueness
What sets 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one apart is its unique combination of a triazole ring, a pyrrolidine ring, and a diphenylpropanone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3,3-diphenyl-1-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c27-22(25-15-7-12-20(25)17-26-23-13-14-24-26)16-21(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,13-14,20-21H,7,12,15-17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZOBAZOUSDWJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)CN4N=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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